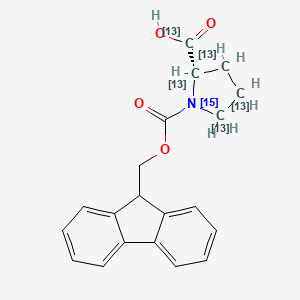

Fmoc-Pro-OH-13C5,15N

Beschreibung

Introduction to Fmoc-Pro-OH-¹³C₅,¹⁵N

N-(9-Fluorenylmethoxycarbonyl)-L-proline-¹³C₅,¹⁵N stands as a prime example of advanced isotopic labeling technology applied to amino acid chemistry. The compound incorporates both carbon-13 and nitrogen-15 isotopes into the fundamental structure of proline, one of the twenty standard proteinogenic amino acids used in protein biosynthesis. This particular derivative maintains the essential biochemical properties of natural proline while providing enhanced analytical capabilities through its isotopic composition. The 9-fluorenylmethoxycarbonyl protecting group serves a dual purpose, facilitating solid-phase peptide synthesis protocols while maintaining the compound's stability during storage and handling procedures.

The compound's significance extends beyond simple chemical modification, representing a convergence of organic synthesis, isotope chemistry, and biological research methodologies. Commercial suppliers consistently report high isotopic enrichment levels, with carbon-13 incorporation reaching 98 atom percent and nitrogen-15 enrichment achieving similar levels. These specifications ensure reliable performance in demanding research applications where isotopic purity directly impacts experimental outcomes. The compound's utility spans multiple research domains, including biomolecular nuclear magnetic resonance spectroscopy, proteomics research, and mass spectrometry-based protein quantitation studies.

Research applications of this isotopically labeled proline derivative have demonstrated particular value in nuclear magnetic resonance investigations where signal clarity and structural resolution are paramount. The incorporation of nuclear magnetic resonance-active isotopes transforms the compound into a powerful analytical probe, enabling researchers to investigate protein conformational dynamics, folding pathways, and intermolecular interactions with unprecedented precision. The compound's design reflects decades of advancement in isotopic labeling technology, representing a mature approach to creating specialized research tools that bridge fundamental chemistry and applied biological investigation.

Structural Characteristics of Isotopically Labeled Proline Derivatives

The structural foundation of N-(9-Fluorenylmethoxycarbonyl)-L-proline-¹³C₅,¹⁵N begins with the unique cyclic architecture of proline itself, which distinguishes this amino acid from all other proteinogenic amino acids through its secondary amine configuration. Proline contains a five-membered pyrrolidine ring formed by the connection of the side chain back to the amino nitrogen, creating a constrained cyclic structure that significantly influences protein conformation and stability. This inherent structural rigidity makes proline particularly valuable for studying protein folding mechanisms and conformational transitions, effects that are enhanced through isotopic labeling strategies.

The isotopic modifications in this compound involve systematic replacement of naturally occurring carbon-12 atoms with carbon-13 isotopes across all five carbon positions within the proline ring structure, accompanied by nitrogen-15 substitution at the amino nitrogen position. The carbon-13 isotope, with its nuclear spin of one-half, provides nuclear magnetic resonance activity that enables direct observation through carbon-13 nuclear magnetic resonance spectroscopy techniques. Similarly, nitrogen-15 incorporation introduces nuclear magnetic resonance sensitivity at the nitrogen position, expanding the analytical capabilities for structural investigations. These isotopic substitutions create a mass shift of six daltons compared to the unlabeled compound, facilitating mass spectrometry-based detection and quantification procedures.

The 9-fluorenylmethoxycarbonyl protecting group attached to the amino nitrogen serves multiple structural and functional purposes within the compound's design. This aromatic protecting group provides chemical stability during synthesis and storage while offering a removable functionality that enables controlled deprotection during peptide synthesis protocols. The protecting group's aromatic character also contributes to the compound's overall molecular weight and influences its solubility characteristics in organic solvents commonly used in peptide synthesis applications.

The compound's conformational properties reflect the inherent characteristics of proline residues, including the restricted phi angle of approximately -65 degrees imposed by the cyclic side chain structure. This conformational constraint has profound implications for protein secondary structure, often disrupting regular alpha-helix and beta-sheet formations while promoting turn structures and providing flexibility in polypeptide chains. The isotopic labeling does not significantly alter these fundamental conformational preferences, ensuring that the labeled compound maintains the biological relevance of natural proline while providing enhanced analytical capabilities.

Chemical reactivity patterns of the isotopically labeled compound mirror those of unlabeled proline derivatives, with the carbon-13 and nitrogen-15 isotopes exhibiting essentially identical chemical behavior compared to their naturally abundant counterparts. The primary differences arise in analytical detection methods, where the heavier isotopes provide distinct mass spectrometric signatures and nuclear magnetic resonance signals that enable precise tracking and quantification in complex biological systems. These analytical advantages form the foundation for the compound's utility in advanced biochemical research applications.

Historical Development of Stable Isotope-Labeled Amino Acids in Chemical Research

The historical development of stable isotope-labeled amino acids traces back to fundamental discoveries in atomic physics and chemistry during the early twentieth century, establishing foundations that would eventually enable the creation of sophisticated compounds like N-(9-Fluorenylmethoxycarbonyl)-L-proline-¹³C₅,¹⁵N. Frederick Soddy's pioneering work over a century ago provided the first evidence for isotope existence, demonstrating that elements could occupy identical positions in the periodic table while differing in atomic mass due to varying neutron numbers. These early discoveries, coupled with mass spectrometry development by Nobel laureates J.J. Thomson and F.W. Aston, created the technological framework necessary for isotope identification and quantification.

The practical application of stable isotopes in biological research emerged during the 1930s through the groundbreaking work of Rudolf Schoenheimer and his colleagues, who recognized the potential utility of these isotopes as metabolic tracers in biological systems. The successful isolation and concentration of nitrogen-15 by Harold Urey in 1937 provided researchers with tools for investigating the metabolic fate of amino acids and other nitrogen-containing compounds. By the end of the 1930s, the availability of concentrated stable isotopes including deuterium, carbon-13, nitrogen-15, and oxygen-18 had equipped researchers with an sophisticated array of tools for probing biological metabolism in both health and disease states.

The development of isotopically labeled amino acids specifically for nuclear magnetic resonance applications represents a more recent chapter in this historical progression, emerging alongside advances in nuclear magnetic resonance technology during the latter half of the twentieth century. Early nuclear magnetic resonance studies of proteins were severely limited by signal overlap and spectral complexity, leading researchers to explore isotopic labeling strategies as solutions to these analytical challenges. The introduction of carbon-13 and nitrogen-15 labeling transformed nuclear magnetic resonance spectroscopy from a technique primarily useful for small molecules into a powerful method for studying large protein structures and dynamics.

Proline-specific isotopic labeling development has followed the broader trajectory of amino acid labeling technology while addressing unique challenges associated with proline's distinctive structural characteristics. Research published in 2005 documented early efforts to synthesize carbon-13 and nitrogen-15 backbone-labeled proline using sophisticated organic synthesis methods, including Oppolzer's chiral auxiliary approach. These early synthesis efforts demonstrated the feasibility of producing isotopically labeled proline derivatives with sufficient purity and isotopic enrichment for advanced nuclear magnetic resonance studies. The successful application of these early labeled proline compounds in peptide hormone research, including studies of oxytocin conformation, validated the approach and encouraged further development.

The commercialization of isotopically labeled amino acids, including specialized derivatives like N-(9-Fluorenylmethoxycarbonyl)-L-proline-¹³C₅,¹⁵N, represents the maturation of isotopic labeling technology from experimental laboratory techniques to routine research tools. Multiple commercial suppliers now offer this compound with consistent specifications and quality standards, reflecting the establishment of reliable synthesis protocols and quality control procedures. The availability of these compounds has democratized access to advanced isotopic labeling techniques, enabling researchers worldwide to incorporate these powerful tools into their investigations.

The evolution of isotopic labeling applications has expanded beyond simple structural studies to encompass diverse research areas including protein dynamics, metabolic flux analysis, and quantitative proteomics. The Stable Isotope Labeling by Amino Acids in Cell culture technique, although developed for different amino acids, exemplifies the broader impact of isotopic labeling methodology in biological research. These developments have established isotopic labeling as an indispensable component of modern biochemical research, with compounds like N-(9-Fluorenylmethoxycarbonyl)-L-proline-¹³C₅,¹⁵N serving as sophisticated tools that enable investigations previously considered technically impossible.

Contemporary applications of isotopically labeled proline derivatives continue to push the boundaries of what is achievable through nuclear magnetic resonance spectroscopy and mass spectrometry. Recent research has demonstrated the utility of site-specific isotopic labeling for investigating proline conformational dynamics within complex protein systems, including studies of polyproline tracts in disease-related proteins. These applications showcase the ongoing relevance and expanding utility of isotopically labeled amino acid derivatives in addressing current research challenges in structural biology and biochemistry.

Eigenschaften

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i5+1,10+1,11+1,18+1,19+1,21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDWQNBZYOZTI-COMNNLFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13C@H]([15N]([13CH2]1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672932 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217452-48-6 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217452-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of Isotopically Labeled L-Proline Precursor

The foundational step in producing Fmoc-Pro-OH-¹³C₅,¹⁵N is the synthesis of L-proline enriched with ¹³C and ¹⁵N isotopes. This process typically involves microbial fermentation or chemical synthesis using isotopically labeled precursors. For instance, E. coli cultures fed with ¹³C-glucose and ¹⁵N-ammonium salts biosynthesize L-proline-¹³C₅,¹⁵N through endogenous metabolic pathways. The labeled proline is then harvested via ion-exchange chromatography, achieving purities >98% as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Key Parameters for Microbial Labeling:

| Parameter | Value |

|---|---|

| ¹³C-glucose concentration | 2.0 g/L |

| ¹⁵N-ammonium chloride | 1.5 g/L |

| Fermentation duration | 48–72 hours |

| Yield (L-proline-¹³C₅,¹⁵N) | 0.8–1.2 g/L |

Chemical synthesis routes, though less common, employ Strecker or Gabriel synthesis methods using ¹³C-labeled potassium cyanide and ¹⁵N-enriched ammonia. These methods are cost-prohibitive for large-scale production but offer flexibility in isotopic positioning.

The introduction of the fluorenylmethoxycarbonyl (Fmoc) group to labeled proline follows established carbamate-forming reactions. Adapted from unlabeled Fmoc-Pro-OH synthesis , the isotopic variant requires meticulous control to prevent racemization and isotopic dilution.

Procedure:

-

Reaction Setup: Dissolve L-proline-¹³C₅,¹⁵N (1.0 g, 8.7 mmol) in a 1:4 (v/v) mixture of 1,4-dioxane and deionized water.

-

Base Addition: Add potassium carbonate (3.24 g, 23 mmol) under ice-cooling (0–5°C).

-

Fmoc-Cl Introduction: Slowly introduce Fmoc-Cl (2.3 g, 8.3 mmol) dissolved in 1,4-dioxane, maintaining pH >10 to ensure deprotonation of the proline amine.

-

Stirring: React at room temperature (20°C) for 12–16 hours.

-

Workup: Acidify to pH 2–3 with 1M HCl, extract with dichloromethane (3×50 mL), dry over Na₂SO₄, and concentrate under vacuum.

Reaction Metrics:

| Metric | Value |

|---|---|

| Yield | 92–95% |

| Purity (HPLC) | ≥98% |

| Optical Purity (Chiral HPLC) | >99% ee |

Isotopic integrity is preserved by avoiding prolonged heating, with reaction temperatures kept below 25°C . The use of mild bases like K₂CO₃ minimizes side reactions, while anhydrous conditions during extraction prevent hydrolysis of the Fmoc group.

Purification and Isolation

Crude Fmoc-Pro-OH-¹³C₅,¹⁵N undergoes purification via recrystallization or preparative HPLC to remove unreacted proline and Fmoc-Cl byproducts.

Recrystallization Protocol:

-

Dissolve the crude product in warm ethyl acetate (40°C).

-

Gradually add n-hexane until cloudiness persists.

-

Cool to 4°C for 12 hours, then filter and wash with cold n-hexane.

HPLC Parameters (Preparative):

| Column | C18, 250 × 21.2 mm |

|---|---|

| Mobile Phase | Acetonitrile/0.1% TFA |

| Gradient | 30–70% over 30 minutes |

| Flow Rate | 10 mL/min |

| Detection | UV @ 265 nm |

Post-purification, the compound exhibits a single peak in analytical HPLC (tᵣ = 12.4 min) and a molecular ion [M+H]⁺ at m/z 344.33 via HRMS, confirming isotopic enrichment .

Analytical Characterization

4.1 Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra validate the Fmoc group’s presence and proline’s pyrrolidine ring structure. Key shifts include:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 4.32–4.22 (m, 3H, Fmoc CH₂ and Pro α-H), 3.42 (t, J = 7.0 Hz, 2H, Pro δ-H₂) .

-

¹³C NMR (101 MHz, DMSO-d₆): δ 173.5 (COOH), 156.2 (Fmoc C=O), 120.1–143.8 (Fmoc ArC), 59.8 (Fmoc CH₂), 46.5 (Pro Cα).

4.2 Mass Spectrometry

HRMS (ESI-TOF) calculates for C₂₀¹³C₅H₁₉¹⁵NNO₄: 344.3312 [M+H]⁺; observed: 344.3309 . Isotopic peaks at m/z 345.3341 and 346.3372 correspond to natural abundance ¹³C and ¹⁵N in unlabeled positions.

Scalability and Industrial Production

Large-scale synthesis (≥100 g) employs continuous-flow reactors to enhance reproducibility and reduce solvent waste. Per industry protocols :

-

Residence Time: 8–10 minutes at 20°C.

-

Throughput: 50–60 g/hour.

-

Cost Efficiency: ¹³C₅,¹⁵N-proline accounts for 70% of total production costs, necessitating optimized fermentation yields.

Stability Considerations:

-

Storage: -20°C under argon; stable for 24 months.

-

Solution Stability: 10 mM in DMSO retains >95% purity after 6 months at -80°C .

Challenges and Mitigation Strategies

6.1 Isotopic Dilution

Trace unlabeled proline in starting material reduces isotopic purity. Mitigation includes:

-

Pre-purification of L-proline-¹³C₅,¹⁵N via ion-pair chromatography.

-

Use of isotopically labeled reagents (e.g., ¹³C-K₂CO₃).

6.2 Racemization

Prolonged exposure to alkaline conditions induces epimerization. Strategies involve:

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using piperidine in DMF.

Substitution: The azolidine ring can participate in substitution reactions, particularly at the carbon atoms labeled with carbon-13.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Piperidine in DMF for Fmoc removal.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction would yield the deprotected azolidine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Pro-OH-13C5,15N is predominantly used in the synthesis of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during peptide coupling reactions, allowing for precise control over the synthesis process. The incorporation of stable isotopes facilitates the tracking of proline in peptides, making it invaluable for studying protein structure and function.

Synthesis Process

The synthesis typically involves:

- Coupling Reagents : Using coupling agents such as HATU or PyBOP.

- Solvents : Commonly performed in dimethylformamide (DMF).

- Deprotection : Removal of the Fmoc group after coupling to reveal the free amino group.

Metabolic Studies

The isotopic labeling of this compound allows researchers to trace metabolic pathways involving proline. Its incorporation into proteins can be monitored through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Key Applications

- Protein Biosynthesis : Understanding how proline is incorporated into proteins during biosynthesis.

- Metabolic Flux Analysis : Investigating how proline metabolism changes under different physiological conditions.

Protein Quantification

In proteomics, this compound serves as a standard for quantitative analysis. The stable isotopes ensure that the labeled peptides co-elute with their unlabeled counterparts during mass spectrometry analysis, allowing for accurate quantification.

Quantification Techniques

- Isotope Dilution Mass Spectrometry : A method that uses known quantities of labeled compounds to quantify proteins based on their isotopic ratios.

- Fluorescent Labeling : Combining fluorescent labeling with mass spectrometry to enhance detection sensitivity.

Case Study 1: Protein Interaction Studies

A study utilized this compound to investigate protein interactions in metabolic pathways. By incorporating this labeled proline into model proteins, researchers were able to track interactions using NMR spectroscopy, revealing insights into conformational changes and binding dynamics.

Case Study 2: Glycoprotein Analysis

In another study focused on glycoproteins, this compound was used to label peptides derived from glycoprotein digests. This approach allowed for detailed analysis of glycosylation patterns using mass spectrometry techniques, highlighting the role of proline in glycoprotein stability and function.

Comparison Table: Related Compounds

| Compound Name | Description |

|---|---|

| Fmoc-L-Val-OH-13C5,15N | Used similarly for peptide synthesis and metabolic studies. |

| Fmoc-L-Met-OH-13C5,15N | Labeled derivative of methionine for tracking protein dynamics. |

| Fmoc-L-Leu-OH-13C5,15N | Another branched-chain amino acid derivative for biosynthesis studies. |

| Fmoc-L-Ile-OH-13C5,15N | Similar structure used in peptide synthesis with metabolic tracking applications. |

| Fmoc-L-Pro-OH-13C5,15N | Essential for studying proline's role in protein structure and function. |

Wirkmechanismus

The mechanism of action of Fmoc-Pro-OH-13C5,15N primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during peptide chain elongation and is removed under mild basic conditions to reveal the free amine for further reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)azolidine-2-carboxylic acid: Similar compound without isotopic labeling.

(2S)-1-(tert-Butoxycarbonyl)azolidine-2-carboxylic acid: Uses a different protecting group (Boc) instead of Fmoc.

(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4)azolidine-2-carboxylic acid: Labeled with carbon-13 but not nitrogen-15.

Uniqueness

The uniqueness of Fmoc-Pro-OH-13C5,15N lies in its dual isotopic labeling, which provides enhanced capabilities for NMR studies and other research applications requiring precise tracking of molecular interactions.

Biologische Aktivität

Fmoc-Pro-OH-13C5,15N, also known as N-(9-fluorenylmethoxycarbonyl)-L-proline-13C5,15N, is a stable isotope-labeled derivative of proline that has garnered significant attention in biochemical research due to its unique isotopic labeling with carbon-13 and nitrogen-15. This labeling enhances the compound's utility in various biological studies, particularly in metabolic tracking and protein interaction analysis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₄ |

| Molecular Weight | 343.33 g/mol |

| CAS Number | 1217452-48-6 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Isotopic Labeling and Applications

The isotopic labeling of this compound allows for precise tracking of proline metabolism within biological systems. This capability is particularly valuable in several research areas:

- Metabolic Studies : The incorporation of labeled proline into proteins can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into metabolic pathways and the dynamics of amino acid metabolism .

- Protein Synthesis : this compound serves as a building block in peptide synthesis, facilitating the study of proline's role in protein structure and function. Proline is known for its unique conformational properties that influence protein folding and stability .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : In studies involving ischemic models, compounds similar to Fmoc-Pro-OH have demonstrated neuroprotective properties. For instance, dimeric inhibitors that include proline derivatives have shown significant reductions in ischemic tissue damage in animal models .

- Protein Interaction Studies : The ability to tag proteins with isotopically labeled proline allows researchers to investigate protein-protein interactions and metabolic processes at a molecular level. This is crucial for understanding complex biological systems and disease mechanisms .

- Pharmacokinetics : The incorporation of stable isotopes into drug molecules can alter their pharmacokinetic profiles, enhancing their efficacy and safety in therapeutic applications .

Case Study 1: Proline's Role in Protein Folding

A study utilizing NMR spectroscopy on peptides containing this compound revealed critical insights into the folding mechanisms of proinsulin variants. The isotopic labels allowed for detailed analysis of resonance assignments, demonstrating how mutations at specific residues affect overall protein structure and stability .

Case Study 2: Metabolic Pathway Analysis

In metabolic studies using labeled proline, researchers tracked its incorporation into various proteins under physiological conditions. This research highlighted the dynamic nature of amino acid metabolism and provided a framework for understanding how dietary changes can influence metabolic health .

Q & A

Q. Critical Considerations :

- Monitor isotopic purity using LC-MS or NMR to confirm >98% isotopic enrichment .

- Avoid hydrolysis of the Fmoc group by maintaining pH < 8 during purification .

What experimental strategies ensure accurate quantification of 13C5 and 15N isotopic incorporation in this compound during metabolic tracing studies?

Advanced Research Focus

Accurate quantification requires:

- Mass spectrometry (MS) : Use high-resolution tandem MS (HRMS/MS) with isotopic peak deconvolution to distinguish natural abundance isotopes from labeled species. For example, compare the [M+H]+ ion clusters for 13C5 and 15N incorporation .

- NMR spectroscopy : 13C- and 15N-edited HSQC spectra can resolve isotopic enrichment at specific positions (e.g., proline’s α-carbon and nitrogen) .

- Calibration curves : Prepare internal standards with known isotopic ratios (e.g., unlabeled Fmoc-Pro-OH spiked with labeled analogs) to correct for instrument bias .

Data Contradiction Example :

Discrepancies between MS and NMR results may arise due to ion suppression in MS or incomplete relaxation in NMR. Cross-validate using both techniques and report confidence intervals .

How can researchers optimize the use of this compound in peptide synthesis to minimize isotopic dilution or scrambling?

Advanced Research Focus

Isotopic dilution/scrambling occurs during SPPS due to side reactions or incomplete coupling. Mitigation strategies include:

- Coupling efficiency : Use coupling agents like HATU/DIPEA in DMF, ensuring a 3:1 molar excess of this compound over resin-bound peptides .

- Side-chain protection : Avoid acidic conditions during deprotection (e.g., use piperidine instead of TFA for Fmoc removal) to prevent label loss .

- Quality control : Perform MALDI-TOF MS after each coupling step to detect isotopic anomalies early .

Validation : Compare the isotopic profile of the final peptide with theoretical values using isotopic distribution software (e.g., IsotopePattern in Bruker Compass) .

What are the best practices for designing experiments using this compound in protein dynamics studies via NMR?

Advanced Research Focus

For NMR-based dynamics studies:

- Selective labeling : Incorporate this compound into specific regions of the protein to reduce spectral overlap. For example, label proline residues in flexible loops while leaving rigid regions unlabeled .

- Relaxation measurements : Acquire 15N T1, T2, and heteronuclear NOE data to probe backbone dynamics. Use a 600 MHz or higher spectrometer to enhance sensitivity .

- Data interpretation : Apply model-free analysis (e.g., Lipari-Szabo formalism) to extract order parameters (S²) and correlation times .

Q. Pitfall Avoidance :

- Avoid deuteration if 13C detection is required, as 2H broadens 13C lines .

- Use non-uniform sampling (NUS) to reduce acquisition time while maintaining resolution .

How should researchers address discrepancies in isotopic enrichment data when using this compound in metabolic flux analysis?

Advanced Research Focus

Common discrepancies arise from:

- Incomplete labeling : Ensure precursor isotopes (e.g., 13C-glucose) are >99% pure and cell culture conditions (e.g., pH, temperature) are optimized for uptake .

- Degradation pathways : Proline may undergo catabolism (e.g., via proline dehydrogenase), releasing unlabeled intermediates. Use pathway inhibitors (e.g., L-thioproline) to block degradation .

- Analytical error : Validate MS and NMR data with technical triplicates and statistical tests (e.g., ANOVA for inter-batch variability) .

Q. Resolution Workflow :

Replicate experiments with fresh reagents.

Perform spike-in recovery assays using labeled/unlabeled standards.

Apply correction factors for natural isotope abundance .

What reporting standards are essential for publishing studies involving this compound to ensure reproducibility?

Basic Research Focus

Adhere to guidelines from Beilstein Journal of Organic Chemistry and NIH preclinical checklists:

- Synthesis details : Report reaction conditions (temperature, solvents), isotopic purity, and characterization data (HPLC traces, MS/NMR spectra) .

- Experimental protocols : Provide step-by-step SPPS protocols, including resin type, coupling times, and deprotection steps .

- Data availability : Deposit raw MS/NMR data in repositories like Zenodo or Figshare, with DOIs linked in the manuscript .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.